molecular formula C12H13BrClNO3 B12478023 Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12478023
M. Wt: 334.59 g/mol
InChI Key: RMUBSRCHYZYZLE-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo-chlorophenoxy group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Bromo-Chlorophenoxy Group: The bromo-chlorophenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and halogenating agents.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromo or chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development and therapeutic research.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate is unique due to the specific combination of bromo and chloro substituents on the phenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate, often encountered in pharmaceutical research, exhibits noteworthy biological activities primarily due to its unique structural features. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H14BrCl2NO3
  • Molecular Weight : 371.05 g/mol
  • CAS Number : 1354487-92-5

The presence of a pyrrolidine ring and a bromo-chloro phenoxy group contributes to its distinct properties, enhancing its solubility and biological interactions.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest its role as an inhibitor of viral pathways. The compound has shown promise in antiviral research, particularly against hepatitis C. Interaction studies employing molecular docking simulations and in vitro assays have been utilized to evaluate its binding affinities with viral proteins.

Biological Activity and Applications

Potential Therapeutic Uses :

  • Antiviral Agent : The compound is being investigated for its potential as a lead compound in developing new antiviral therapies.
  • Proteomics Research : Its chemical properties facilitate various biochemical assays, making it a valuable tool in proteomics.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Biological Activity
Methyl 4-(4-bromophenoxy)-2-pyrrolidinecarboxylateLacks chlorination; simpler structurePotentially reduced antiviral activity
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylateDifferent halogen positioningAltered pharmacological effects
SepinostatVariable structureKnown histone deacetylase inhibitor

This table illustrates how variations in halogen placement and functional groups can significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiviral Studies : Research indicates that this compound can inhibit specific viral proteins essential for replication. In vitro assays have demonstrated promising results in reducing viral loads in cell cultures infected with hepatitis C virus.
  • Molecular Docking Simulations : Computational studies have suggested that the compound binds effectively to viral enzymes, which could lead to the development of targeted antiviral therapies.
  • Safety and Handling : As with many chemical compounds used in research, this compound is classified as an irritant and requires careful handling in laboratory settings.

Properties

Molecular Formula

C12H13BrClNO3

Molecular Weight

334.59 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1

InChI Key

RMUBSRCHYZYZLE-WPRPVWTQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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